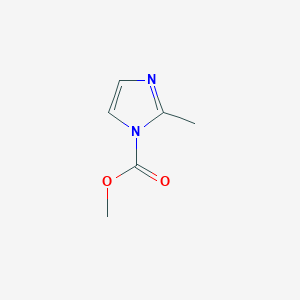

Methyl 2-methyl-1H-imidazole-1-carboxylate

Description

Contextual Significance of Imidazole (B134444) Carboxylates in Organic and Pharmaceutical Chemistry

Imidazole carboxylates are a class of heterocyclic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of functional molecules. nbinno.comchemscene.com The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. wikipedia.orgnih.gov The addition of a carboxylate group, particularly an N-carboxylate, introduces a versatile handle for further chemical transformations.

These compounds are recognized for their role as reagents in organic synthesis. For instance, N-alkoxycarbonylimidazoles, such as Methyl 1H-imidazole-1-carboxylate (a close structural analog), are effective reagents for the chemoselective esterification and amidation of carboxylic acids. enamine.net This reactivity stems from the ability of the imidazole moiety to act as a good leaving group, facilitating the transfer of the carbomethoxy group to a nucleophile.

In pharmaceutical chemistry, the imidazole nucleus is a key component of many therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The incorporation of a carboxylate functional group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, influencing factors such as solubility, metabolic stability, and target binding affinity.

The Unique Role of the Imidazole Scaffold in Ligand Design and Synthetic Methodologies

The imidazole scaffold is a cornerstone in the design of ligands for coordination chemistry and catalysis. wikipedia.orgnih.gov Its nitrogen atoms can coordinate to a wide range of metal ions, forming stable complexes with diverse geometries and electronic properties. This coordination ability is fundamental to the function of many metalloenzymes and has been exploited in the development of synthetic catalysts for a variety of chemical transformations.

The steric and electronic properties of the imidazole ring can be readily tuned by introducing substituents at various positions. The presence of a methyl group at the C2 position, as in Methyl 2-methyl-1H-imidazole-1-carboxylate, can introduce steric hindrance that influences the coordination geometry and reactivity of the resulting metal complexes. wikipedia.org This steric crowding can be advantageous in controlling the selectivity of catalytic reactions.

In synthetic methodologies, the imidazole ring can be constructed through various well-established routes, such as the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org The subsequent functionalization of the imidazole core, including N-acylation to form the carboxylate, provides access to a vast chemical space of functionalized heterocycles.

Delineation of the Specific Research Focus on this compound

While extensive research specifically targeting this compound is limited, a focused investigation into this compound would likely explore several key areas. A primary research thrust would be its synthesis and characterization. The development of an efficient and scalable synthetic route is a prerequisite for any further application-oriented studies. Standard methods for the N-acylation of 2-methylimidazole (B133640) with methyl chloroformate or related reagents would be the logical starting point for its preparation.

A second area of focus would be the systematic investigation of its reactivity. This would involve comparing its behavior as an acylating agent to that of its unsubstituted counterpart, Methyl 1H-imidazole-1-carboxylate. The electronic and steric effects of the C2-methyl group are expected to modulate its reactivity, potentially leading to altered selectivity in acylation reactions.

Furthermore, its potential as a ligand in coordination chemistry presents a rich field for exploration. The synthesis and characterization of its metal complexes would provide insights into the influence of the C2-methyl and N-carboxylate groups on the structural and electronic properties of these complexes. These findings could pave the way for their application in catalysis or materials science.

Overview of Current Academic Landscape and Future Research Trajectories

The current academic landscape for imidazole carboxylates is vibrant and continues to expand. Research is actively pursued in the development of new synthetic methods for their preparation and in the exploration of their applications in medicinal chemistry, catalysis, and materials science. nbinno.comchemscene.com

Future research on this compound is poised to build upon this foundation. Key research trajectories include:

Development of Novel Synthetic Routes: Exploring alternative and more sustainable methods for the synthesis of this compound, potentially involving one-pot procedures or the use of greener reagents.

Exploration of Catalytic Applications: Investigating the catalytic activity of its metal complexes in various organic transformations, with a focus on understanding the role of the C2-methyl group in controlling selectivity.

Design of Bioactive Molecules: Utilizing this compound as a scaffold for the synthesis of novel compounds with potential therapeutic applications. This could involve leveraging the unique steric and electronic properties conferred by its substitution pattern to achieve selective interactions with biological targets.

Computational and Theoretical Studies: Employing computational methods to gain a deeper understanding of the electronic structure, reactivity, and coordination properties of this compound and its derivatives. acs.org These theoretical insights can guide experimental design and accelerate the discovery of new applications.

Data Tables

Table 1: Physicochemical Properties of Related Imidazole Carboxylates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 1H-imidazole-1-carboxylate | C₅H₆N₂O₂ | 126.11 | 61985-23-7 |

| 1-Methyl-1H-imidazole-2-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 20485-43-2 |

| Methyl 1-methyl-1H-imidazole-2-carboxylate | C₆H₈N₂O₂ | 140.14 | 62366-53-4 |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | C₆H₇BrN₂O₂ | 219.04 | 120781-02-4 |

Data sourced from nih.govsigmaaldrich.comsigmaaldrich.comnih.govscbt.comsigmaaldrich.comchemicalbook.com

Table 2: Spectroscopic Data for a Structurally Similar Compound (1-Methyl-1H-imidazole-2-carboxylic acid)

| Spectroscopic Data | Values |

| ¹H NMR (400MHz, D₂O) | δ 7.42 (s, 1H, Im-H), 7.39 (s, 1H, Im-H), 4.08 (s, 3H, NCH₃) |

| ¹³C NMR (400MHz, D₂O) | δ 158.67, 139.68, 125.83, 118.46, 36.73 |

| IR ν (KBr, cm⁻¹) | 3347, 3119, 2663, 1683, 1641, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 |

Data sourced from chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-7-3-4-8(5)6(9)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCCNRCABZHCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Construction of Methyl 2 Methyl 1h Imidazole 1 Carboxylate

Exploration of De Novo Synthesis Pathways for the Imidazole (B134444) Ring System

The formation of the imidazole ring is a fundamental step in the synthesis of Methyl 2-methyl-1H-imidazole-1-carboxylate. Various methods have been developed for the construction of substituted imidazoles, which can be adapted for the synthesis of the 2-methylimidazole (B133640) precursor.

Cyclization Reactions for Formation of Substituted Imidazoles

The Radziszewski reaction and its variations stand as a classic and versatile method for imidazole synthesis. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgcore.ac.uk For the synthesis of 2-methylimidazole, the key starting materials are glyoxal, acetaldehyde, and ammonia. wikipedia.orggoogle.com The reaction proceeds through the formation of intermediates that ultimately cyclize and dehydrate to form the aromatic imidazole ring.

Recent advancements have focused on improving the efficiency and conditions of such cyclization reactions. For instance, methods involving microwave irradiation have been shown to accelerate the synthesis of substituted imidazoles. nih.gov Other catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, provide an efficient route to 2,4-disubstituted imidazoles. acs.org While not directly producing 2-methylimidazole, these modern approaches highlight the ongoing development of imidazole synthesis methodologies.

Another significant pathway involves the reaction of α-haloketones with amidines. This approach, a modification of the Wallach synthesis, can be used to produce a variety of substituted imidazoles. nih.gov Furthermore, the use of α-isocyanoacetates as synthons has proven to be a powerful tool for constructing the imidazole ring with various substituents. nih.gov

Stereoselective and Regioselective Considerations in Ring Closure

In the synthesis of 2-methylimidazole, stereoselectivity is not a primary concern as the product is achiral. However, regioselectivity becomes crucial when dealing with unsymmetrical starting materials that could lead to a mixture of isomeric products. In the Radziszewski synthesis of 2-methylimidazole from glyoxal, acetaldehyde, and ammonia, the regiochemistry is inherently controlled, leading specifically to the 2-methyl substituted product. wikipedia.org

For more complex substituted imidazoles, regioselective synthesis is a significant challenge. Researchers have developed various strategies to control the position of substituents on the imidazole ring. For example, metal-catalyzed cross-coupling reactions and directed ortho-metalation can be employed to introduce functional groups at specific positions on a pre-formed imidazole ring. rsc.org The choice of synthetic route and the nature of the starting materials are critical in determining the final regiochemical outcome.

Derivatization Approaches for Introducing the 2-Methyl and 1-Carboxylate Functionalities

Once the 2-methylimidazole core is obtained, the next critical step is the introduction of the methyl carboxylate group at the N-1 position.

N-Carboxylation Techniques for Imidazoles

The introduction of a carboxylate group onto the nitrogen of an imidazole ring can be achieved through N-carboxylation. A common method involves the reaction of the imidazole with a suitable carboxylating agent. For the synthesis of this compound, 2-methylimidazole would be reacted with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Alternatively, N-heterocyclic carbene (NHC) carboxylates can be synthesized, which are stable, isolable compounds. acs.orgcapes.gov.brnih.gov These are often formed by the reaction of an imidazolium (B1220033) salt with a base under a carbon dioxide atmosphere, or by the alkylation and carboxylation of an N-substituted imidazole using reagents like dimethyl carbonate. acs.orgcapes.gov.brnih.gov While typically used as NHC transfer agents, the synthesis of these carboxylates demonstrates a viable route to N-carboxylated imidazoles.

Methyl Esterification Methods for Carboxylic Acid Precursors

If the N-carboxylation step leads to an imidazole-1-carboxylic acid, a subsequent esterification is required to obtain the methyl ester. Standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of a strong acid catalyst, can be employed. However, given the potential for side reactions with the imidazole ring under strongly acidic conditions, milder methods are often preferred.

A highly effective and chemoselective method for the esterification of carboxylic acids involves the use of imidazole carbamates, such as methyl imidazole carbamate (B1207046) (MImC). organic-chemistry.orgenamine.net This reagent allows for the conversion of a wide variety of carboxylic acids to their corresponding methyl esters in high yields under relatively mild conditions. organic-chemistry.org This approach could be adapted for the direct synthesis of the target molecule if an appropriate imidazole carboxylic acid precursor is used.

Comparison with Synthesis of Unsubstituted and Variously Substituted Imidazole Carboxylates

The synthesis of this compound can be contextualized by comparing it with the synthesis of other imidazole carboxylates. The synthesis of unsubstituted methyl 1H-imidazole-1-carboxylate, for example, would start from imidazole itself, followed by N-carboxylation and esterification as described above. lookchem.com

The synthesis of imidazoles with substituents at other positions, such as methyl 4-imidazolecarboxylate, requires different starting materials and strategies. sigmaaldrich.com For instance, a [3+2] cycloaddition between an in situ-generated Δ2-oxazolinone and ethyl cyanoformate can produce imidazole-4-carboxylates. tandfonline.com Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides is another modern approach to synthesize diversely functionalized imidazole-4-carboxylates. nih.gov

The synthesis of 1,5-disubstituted imidazole-4-carboxylates often utilizes α-isocyanoacetate synthons. nih.gov These methods highlight the modularity of imidazole synthesis, where the choice of starting materials and reaction conditions dictates the substitution pattern of the final product. The presence of the 2-methyl group in the target molecule simplifies the initial ring formation step compared to the synthesis of more complex, polysubstituted imidazoles.

Below is a table summarizing various synthetic approaches for different imidazole carboxylates:

| Imidazole Carboxylate | Synthetic Approach | Key Starting Materials | Reference(s) |

| This compound | Radziszewski reaction followed by N-carboxylation and esterification | Glyoxal, Acetaldehyde, Ammonia, Methyl Chloroformate | wikipedia.orggoogle.com |

| Methyl 1H-imidazole-1-carboxylate | N-carboxylation of imidazole | Imidazole, Methyl Chloroformate | lookchem.com |

| Di- and Tri-substituted Imidazole-4-carboxylates | PBu3-mediated [3+2] cycloaddition | Amidoacetic acids, Ethyl cyanoformate | tandfonline.com |

| Diversely functionalized Imidazole-4-carboxylates | Microwave-assisted 1,5-electrocyclization | 1,2-Diaza-1,3-dienes, Primary amines, Aldehydes | nih.gov |

| 1,5-Disubstituted Imidazole-4-carboxylates | Cycloaddition with α-isocyanoacetates | Imidoyl chlorides, Ethyl isocyanoacetate | nih.gov |

This comparative analysis underscores that while the fundamental principles of imidazole chemistry are broadly applicable, the specific substitution pattern of this compound necessitates a tailored synthetic sequence, primarily involving the well-established Radziszewski reaction for the core synthesis, followed by standard functional group manipulations.

Analogies to Methyl 1H-imidazole-1-carboxylate (Heller-Sarpong Reagent) Synthesis

The synthesis of this compound can be logically inferred from the well-established preparation of its unsubstituted analogue, Methyl 1H-imidazole-1-carboxylate, commonly known as the Heller-Sarpong Reagent or MImC. enamine.netgoogleapis.com The Heller-Sarpong reagent is a valuable tool in organic synthesis, particularly for the chemoselective esterification of carboxylic acids, offering a safer alternative to reagents like diazomethane. enamine.netresearchgate.net

The standard synthesis of Methyl 1H-imidazole-1-carboxylate involves the reaction of imidazole with methyl chloroformate, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. enamine.net This reaction is an N-acylation, where the nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

By analogy, the synthesis of this compound would involve the reaction of 2-methylimidazole with methyl chloroformate.

Proposed Synthetic Scheme:

While the fundamental reaction mechanism is analogous, the presence of the methyl group at the C-2 position of the imidazole ring introduces specific considerations:

Steric Hindrance: The methyl group adjacent to the N-1 nitrogen may sterically hinder the approach of the methyl chloroformate, potentially leading to slower reaction kinetics compared to the synthesis of the unsubstituted MImC.

Electronic Effects: The methyl group is weakly electron-donating, which could slightly increase the nucleophilicity of the imidazole nitrogen, although this effect is generally less significant than steric factors in this context.

The reaction conditions would likely be similar to those for MImC synthesis, utilizing a polar aprotic solvent and a suitable non-nucleophilic base. enamine.net Optimization would be required to account for the potential differences in reactivity.

Table 1: Comparison of Reagents for MImC and its 2-Methyl Analog

| Feature | Methyl 1H-imidazole-1-carboxylate (MImC) | This compound (Proposed) |

| Starting Imidazole | Imidazole | 2-Methylimidazole |

| Acylating Agent | Methyl Chloroformate | Methyl Chloroformate |

| Key Challenge | Chemoselectivity | Potential Steric Hindrance |

Synthetic Routes to Other Methylated Imidazole Carboxylates

The synthesis of various methylated imidazole carboxylate isomers provides further context for potential synthetic strategies. The position of the methyl and carboxylate groups on the imidazole ring dictates the synthetic approach.

For instance, the synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate starts from 1-methylimidazole-2-carboxaldehyde. chemicalbook.com The aldehyde is oxidized to the corresponding carboxylic acid, 1-Methyl-1H-imidazole-2-carboxylic acid, which can then be esterified to yield the final methyl ester product. chemicalbook.comyoutube.com This multi-step process highlights a common strategy: functional group interconversion on a pre-formed substituted imidazole ring.

Another class, 1,5-diaryl-1H-imidazole-4-carboxylates, can be constructed via cycloaddition reactions. One method involves the reaction of ethyl isocyanoacetate with imidoyl chlorides, which are generated from the corresponding amides. chemicalbook.com This approach builds the imidazole ring itself, incorporating the desired substituents during the cyclization process.

The synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the drug Olmesartan, involves the reaction of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with a Grignard reagent (CH₃MgBr). jocpr.com This demonstrates a regioselective reaction on a dicarboxylate-substituted imidazole.

These examples show that synthetic routes are highly dependent on the specific substitution pattern of the target molecule, employing strategies ranging from N-alkylation and C-acylation of a parent imidazole to the complete construction of the heterocyclic ring.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the proposed synthesis of this compound can enhance its environmental sustainability and efficiency. google.com Researchers have explored numerous green methods for imidazole synthesis in general, which can be adapted for this specific target. lookchem.comchemicalbook.com

Key green strategies applicable to the N-acylation of 2-methylimidazole include:

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of various imidazole derivatives. wikipedia.org Applying microwave irradiation to the reaction of 2-methylimidazole and methyl chloroformate could lead to a more energy-efficient process compared to conventional heating.

Benign Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with greener solvents, such as water or ionic liquids, could significantly reduce the environmental impact. Some imidazole syntheses have even been achieved under solvent-free conditions, which represents an ideal green chemistry scenario. lookchem.com

Catalysis: The use of biocatalysts, such as lemon juice which contains citric acid, has been reported for the one-pot synthesis of triaryl-imidazoles, offering a low-cost, biodegradable, and non-toxic catalytic system. chemicalbook.com While direct application to N-acylation needs investigation, exploring acidic or basic catalysts that are recyclable and non-hazardous is a key green objective.

Atom Economy: The proposed synthesis (acylation with methyl chloroformate) is inherently efficient. However, alternative acylating agents that generate less waste or more benign byproducts could be considered to further improve atom economy.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and enabling potential scale-up. A systematic approach, such as Design of Experiments (DOE), can be employed to efficiently explore the reaction parameter space.

For the proposed synthesis from 2-methylimidazole and methyl chloroformate, the following parameters would be critical to investigate and optimize:

Reactant Stoichiometry: The molar ratio of 2-methylimidazole, methyl chloroformate, and the base is a primary factor. An excess of either reactant or base could lead to side reactions or purification challenges.

Temperature: The reaction temperature will influence the rate of reaction. While higher temperatures may speed up the conversion, they could also promote the formation of impurities. A central composite design could identify the optimal temperature that balances reaction time and product purity.

Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. Screening a range of green and traditional solvents would be a key optimization step.

Rate of Addition: The speed at which methyl chloroformate is added to the solution of 2-methylimidazole and base could be critical for controlling the reaction exotherm and minimizing the formation of side products.

For laboratory scale-up, considerations would include efficient heat management, safe handling of reagents like methyl chloroformate, and developing a robust purification protocol. A simple aqueous workup followed by crystallization or column chromatography is often used for similar compounds and would need to be optimized for this specific product. researchgate.net

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Range/Variable to Test | Rationale |

| Temperature | 0°C to Reflux | Balances reaction rate against impurity formation. |

| Base Equivalents | 1.0 to 1.5 eq. | Ensures complete neutralization without promoting side reactions. |

| Solvent | Dichloromethane, Acetonitrile (B52724), THF, 2-MeTHF | Affects solubility, reaction rate, and green profile. |

| Concentration | 0.1 M to 1.0 M | Impacts reaction kinetics and throughput. |

Chemical Reactivity and Mechanistic Elucidation of Methyl 2 Methyl 1h Imidazole 1 Carboxylate

Reactivity as an N-Acylating Agent in Organic Transformations

Methyl 2-methyl-1H-imidazole-1-carboxylate serves as a potent N-acylating agent, a class of compounds that facilitate the transfer of an acyl group to a nucleophile. Its reactivity stems from the activated carbonyl group attached to the imidazole (B134444) ring, making it susceptible to nucleophilic attack. The general mechanism involves the departure of the imidazole moiety as a good leaving group. This reactivity profile allows for a range of synthetically useful transformations.

Chemoselective Esterification Reactions

The general protocol for these esterification reactions involves the activation of a carboxylic acid by the imidazole carbamate (B1207046), followed by nucleophilic attack by an alcohol.

Table 1: Examples of Chemoselective Esterification using Imidazole Carbamates (Data based on the reactivity of the parent compound, Methyl 1H-imidazole-1-carboxylate)

| Carboxylic Acid Substrate | Alcohol Nucleophile | Product | Yield (%) | Reference |

| 4-Bromophenylacetic acid | Methanol (B129727) | Methyl 2-(4-bromophenyl)acetate | 93 | |

| 2-(4-Methoxyphenoxy)acetic acid | Methanol | Methyl 2-(4-methoxyphenoxy)acetate | 94 |

It is important to note that for substrates with stereocenters prone to epimerization, racemization can be a concern. enamine.net Additionally, highly acidic phenols can interfere with the desired esterification process. enamine.net

Amidation Reactions with Diverse Nucleophiles

Similar to esterifications, N-acylimidazoles are effective reagents for amidation reactions. The reaction proceeds through the nucleophilic attack of an amine on the activated carbonyl of this compound. This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups.

While specific yield data for the 2-methyl derivative in amidation is scarce in the literature, the parent compound, MImC, has been shown to facilitate the amidation of carboxylic acids. enamine.net The general transformation allows for the formation of amide bonds from a wide range of carboxylic acids and amines.

Table 2: Representative Amidation Reactions using Imidazole-based Reagents (Conceptual representation based on general reactivity)

| Carboxylic Acid | Amine Nucleophile | Amide Product | Anticipated Outcome |

| Benzoic Acid | Benzylamine | N-Benzylbenzamide | High Yield |

| Acetic Acid | Aniline | N-Phenylacetamide | High Yield |

| Propanoic Acid | Cyclohexylamine | N-Cyclohexylpropanamide | High Yield |

N-Acylation of Heterocyclic Systems (e.g., Indoles, Oxazolidinones)

A significant application of activated imidazole carboxylates is the N-acylation of heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products. The selective N-acylation of indoles, for instance, can be challenging due to the competing reactivity of the C3 position. google.com However, reagents like MImC have demonstrated high selectivity for N-acylation. enamine.net This method provides a valuable alternative to the use of more reactive and less selective acylating agents like acyl chlorides. google.com The N-acylation of other important heterocycles, such as oxazolidinones, has also been successfully achieved using these reagents. enamine.net

Table 3: N-Acylation of Heterocyclic Systems with Carbonylazoles (Data based on the reactivity of the parent compound, Methyl 1H-imidazole-1-carboxylate)

| Heterocyclic Substrate | Acyl Source | Product | Yield (%) | Reference |

| Indole (B1671886) | Methyl 1H-imidazole-1-carboxylate | 1-Acylindole | Not specified | enamine.net |

| Oxazolidinone | Methyl 1H-imidazole-1-carboxylate | 3-Acyloxazolidin-2-one | Not specified | enamine.net |

Influence of the 2-Methyl Substituent on Reaction Kinetics and Selectivity

The presence of a methyl group at the 2-position of the imidazole ring in this compound is expected to exert both steric and electronic effects, thereby influencing the kinetics and selectivity of its reactions compared to the unsubstituted analogue.

Steric Hindrance Effects on Nucleophilic Attack

The methyl group at the C2 position of the imidazole ring introduces steric bulk in proximity to the reactive carbonyl center. This steric hindrance can be expected to impede the approach of nucleophiles. As a result, the rate of acylation reactions using this compound is likely to be slower compared to reactions with the non-methylated MImC. This rate-retarding effect would be more pronounced with bulkier nucleophiles.

While direct kinetic studies comparing the two reagents are not readily found, research on the hydrolysis of N-acylimidazoles has shown that a phenyl substituent at the 2-position, which is also sterically demanding, exerts a small rate-retarding effect. This observation supports the hypothesis that steric hindrance from a 2-substituent can slow down the rate of nucleophilic attack.

Electronic Modulation of the Imidazole Ring System

The methyl group is generally considered to be an electron-donating group through an inductive effect. This donation of electron density to the imidazole ring can have a twofold effect on the reactivity of this compound.

Firstly, the increased electron density on the imidazole ring makes it a better leaving group, as the resulting N-anion is slightly destabilized. However, a more significant effect is the electron donation to the carbonyl carbon of the carbamate. This increased electron density at the reaction center makes the carbonyl group less electrophilic and therefore less susceptible to nucleophilic attack. This electronic effect, in conjunction with the steric hindrance, would further contribute to a decreased reaction rate compared to the unsubstituted MImC.

Catalytic Enhancement and Reaction Medium Effects on Reactivity

The catalytic activity of this compound is primarily attributed to the 2-methylimidazole (B133640) core. The N-methoxycarbonyl group at the 1-position is generally considered an activating or protecting group that can be cleaved under certain conditions to release the catalytically active 2-methylimidazole.

Catalytic Enhancement:

2-Methylimidazole is a well-known catalyst, particularly in curing reactions of epoxy resins with phenols. researchgate.net Its catalytic activity stems from the nucleophilic character of the nitrogen atoms in the imidazole ring. Theoretical studies on the 2-methylimidazole-catalyzed ring-opening reaction of epoxides with phenols have shown that the reaction proceeds via nucleophilic attack of a nitrogen atom of the imidazole on the epoxide. researchgate.net This initial step is followed by the generation of a phenoxide ion, which then acts as the primary nucleophile in the subsequent ring-opening steps. researchgate.net Among various imidazole derivatives, 2-methylimidazole has been identified as a particularly efficient catalyst for such reactions. researchgate.net

The presence of the methyl group at the 2-position of the imidazole ring can enhance the basicity and nucleophilicity of the non-acylated nitrogen atom compared to unsubstituted imidazole, potentially leading to enhanced catalytic activity in reactions where the imidazole acts as a nucleophilic or basic catalyst.

Reaction Medium Effects:

The reactivity of imidazole derivatives, including N-alkoxycarbonylimidazoles, is significantly influenced by the solvent. Polar solvents are generally favored for reactions involving these compounds. For instance, Methyl 1H-imidazole-1-carboxylate, a related compound, is effective as an esterification reagent in polar solvents like acetonitrile (B52724) (MeCN) or ethyl acetate (B1210297) (EtOAc). enamine.net

The choice of solvent can also impact the outcome of reactions involving the synthesis of imidazole derivatives. For example, in the synthesis of 2,4-disubstituted-1H-imidazoles from vinyl azides and amidines, acetonitrile was found to be the optimal solvent, while other polar solvents like DMSO, N-methyl-2-pyrrolidone (NMP), and water resulted in lower yields. acs.org

The following table summarizes the effect of the reaction medium on a related imidazole synthesis:

| Entry | Solvent | Base | Yield (%) |

| 1 | Acetonitrile | DBU | 89 |

| 2 | DMSO | DBU | 75 |

| 3 | NMP | DBU | 68 |

| 4 | Water | DBU | 55 |

| 5 | Acetonitrile | None | 0 |

| Data derived from a study on the synthesis of 2,4-diphenyl-1H-imidazole. acs.org |

Reaction Mechanisms of Cleavage and Formation of the Imidazole-Carboxylate Bond

Formation of the Imidazole-Carboxylate Bond:

The formation of the N-methoxycarbonyl bond in this compound typically involves the reaction of 2-methylimidazole with a methyl haloformate, such as methyl chloroformate, or with dimethyl carbonate in the presence of a base. This is a standard procedure for the N-acylation of imidazoles. The reaction proceeds through a nucleophilic attack of the N-1 nitrogen of 2-methylimidazole on the electrophilic carbonyl carbon of the methylating agent.

Cleavage of the Imidazole-Carboxylate Bond:

The imidazole-1-carboxylate bond is susceptible to cleavage under various conditions, which is a key aspect of its utility as a reactive intermediate. The cleavage can occur through hydrolysis or by reaction with other nucleophiles.

Hydrolysis of N-acylimidazoles, which are analogous to N-alkoxycarbonylimidazoles, can proceed through different mechanisms depending on the pH of the medium. In neutral or basic conditions, hydrolysis likely occurs via a bimolecular acyl-nitrogen fission pathway (BAc2 mechanism), involving the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

In the context of its use as a reagent, for example in esterification reactions, the cleavage is initiated by a nucleophile other than water, such as a carboxylic acid. The imidazole moiety serves as a good leaving group, facilitating the transfer of the methoxycarbonyl group to the nucleophile.

Investigation of Substrate Scope and Limitations in this compound-Mediated Reactions

Substrate Scope:

Based on the reactivity of MImC, it can be inferred that this compound would be effective in the esterification of a wide range of carboxylic acids, including those with various functional groups. The reaction is expected to be tolerant of other functionalities, making it a potentially valuable tool in the synthesis of complex molecules and for late-stage functionalization. enamine.net

The table below, based on studies with MImC, illustrates the potential substrate scope for esterification reactions.

| Carboxylic Acid Substrate | Product | Yield (%) |

| 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | 95 |

| (E)-Cinnamic acid | Methyl (E)-cinnamate | 98 |

| Ibuprofen | Methyl ibuprofen | 91 |

| Boc-L-phenylalanine | Methyl Boc-L-phenylalaninate | 93 |

| Data derived from studies on Methyl 1H-imidazole-1-carboxylate. enamine.net |

Limitations:

The utility of N-alkoxycarbonylimidazoles like this compound is not without limitations. Based on the behavior of analogous compounds, the following limitations can be anticipated:

Steric Hindrance: The presence of the methyl group at the 2-position may introduce steric hindrance, potentially slowing down the rate of reaction compared to the unsubstituted analogue, Methyl 1H-imidazole-1-carboxylate.

Racemization: For carboxylic acid substrates with stereocenters that are prone to epimerization, there is a risk of racemization during the esterification process. enamine.net

Acidic Substrates: Highly acidic substrates, such as phenols with low pKa values, may interfere with the desired reaction by protonating the imidazole nitrogen, thereby impeding the esterification of the carboxylic acid. enamine.net

Competing Nucleophiles: The presence of other strong nucleophiles in the reaction mixture could lead to side reactions and a decrease in the yield of the desired ester.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Methyl 1h Imidazole 1 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic compounds, such as Methyl 2-methyl-1H-imidazole-1-carboxylate. By probing the magnetic environments of atomic nuclei, NMR delivers exhaustive data on the molecular architecture, detailing atomic connectivity and spatial arrangements.

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environments of hydrogen atoms within a molecule. The position of a signal, known as the chemical shift (δ), is dictated by the local electronic structure, while the splitting of signals, described by the coupling constant (J), provides information about neighboring, non-equivalent protons. ubc.ca

In the analysis of 2-methyl-1H-imidazole derivatives, the protons attached to the imidazole (B134444) ring typically manifest as doublets within the aromatic region of the spectrum. For instance, in a related compound, 1-(n-octyl)-2-methylimidazole, the two imidazole protons are observed at δ 7.01 and δ 6.69 ppm. rsc.org Each signal appears as a doublet with a small coupling constant of ³JHH = 1.1 Hz, which is characteristic of their interaction across the heterocyclic ring. rsc.org The methyl group substituted at the C2 position is anticipated to produce a distinct singlet, a feature observed at δ 2.24 ppm in the 1-(n-octyl)-2-methylimidazole derivative. rsc.org Similarly, the protons of the methyl ester group at the N1 position are expected to present as a singlet, generally appearing in the δ 3.5-4.0 ppm range. A thorough analysis of these chemical shifts and coupling constants enables the precise assignment of every proton within the molecular structure. ubc.ca

¹H NMR Data for a 1-substituted-2-methylimidazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole H | 7.01 | d | 1.1 |

| Imidazole H | 6.69 | d | 1.1 |

| 2-Imidazole methyl (CH₃) | 2.24 | s | - |

| N-Alkyl CH₂ | 3.82 | t | 7.2 |

Note: This data corresponds to 1-(n-octyl)-2-methylimidazole, a derivative of the primary subject, and is provided for illustrative purposes. rsc.org

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework. uvic.ca Each chemically distinct carbon atom produces a unique signal, revealing the total carbon count and the electronic nature of each carbon. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. uvic.ca

For this compound, the ¹³C NMR spectrum is expected to display signals corresponding to the three carbons of the imidazole ring, the C2-methyl carbon, the carbonyl carbon of the carboxylate, and the methoxy (B1213986) carbon. The carbonyl carbon is characteristically found far downfield, typically at a chemical shift greater than 160 ppm. The imidazole ring carbons would resonate in the aromatic region (generally 110-150 ppm), while the methyl and methoxy carbons would appear at higher field strengths.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylate) | >160 |

| C2 (Imidazole) | 140-150 |

| C4/C5 (Imidazole) | 110-130 |

| C2-CH₃ | 10-20 |

| O-CH₃ (Methoxy) | 50-60 |

Note: These values represent typical chemical shift ranges; actual shifts may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide a more profound understanding of molecular structure by revealing correlations between nuclei through chemical bonds. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to one another. sdsu.edu In the context of this compound, a COSY spectrum would display a cross-peak connecting the signals of the two imidazole ring protons, thereby confirming their direct coupling relationship. youtube.come-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment creates a correlation map between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique is invaluable for the definitive assignment of ¹³C signals. For the target molecule, it would link the proton signals of the imidazole ring (H4 and H5), the C2-methyl group, and the methoxy group to their corresponding carbon signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for assembling the complete molecular puzzle by connecting disparate structural fragments. For example, it would reveal correlations from the C2-methyl protons to the C2 carbon and from the methoxy protons to the carbonyl carbon. Furthermore, it would solidify the assignment of substituent positions by showing correlations between the imidazole protons and adjacent carbon atoms. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical method for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation products. researchgate.net

High-Resolution Mass Spectrometry (HRMS) delivers exceptionally accurate mass-to-charge ratio (m/z) measurements, typically to several decimal places. researchgate.netnih.gov This high level of precision enables the determination of a molecule's elemental formula, as HRMS can differentiate between ions that have the same nominal mass but different atomic compositions. nih.gov For this compound, with the molecular formula C₆H₈N₂O₂, the theoretically calculated exact mass can be compared against the experimentally measured value from HRMS to confirm the elemental composition with a high degree of certainty. researchgate.net

Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Nominal Mass | 140 Da |

Electrospray Ionization (ESI) is a soft ionization method that is particularly well-suited for the analysis of polar compounds. uni-goettingen.de It gently transfers ions from solution into the gas phase, typically with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. uni-goettingen.dersc.org In an ESI-MS experiment, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺.

Further structural information can be obtained by inducing the fragmentation of this parent ion, for example, through collision-induced dissociation in a tandem mass spectrometry (MS/MS) experiment. rsc.orgrsc.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Potential fragmentation pathways for the [M+H]⁺ ion of this compound could involve the neutral loss of the methoxycarbonyl moiety or its components, such as carbon dioxide (44 Da) or methanol (B129727) (32 Da), cleavage at the N-carboxylate bond, or fragmentation of the imidazole ring itself. nih.govresearchgate.net Careful analysis of these fragment ions allows for the reconstruction and verification of the molecular structure. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups within a molecule. For this compound, these techniques provide a detailed fingerprint of its molecular structure, from the vibrations of the imidazole ring to the stretches of the carboxylate and methyl groups.

The infrared spectrum of imidazole and its derivatives is characterized by a number of distinct absorption bands. The N-H stretching vibration in unsubstituted imidazole typically appears in the region of 3200-2500 cm⁻¹. nih.gov However, in N-substituted imidazoles like the title compound, this band is absent. The C-H stretching vibrations of the aromatic imidazole ring and the methyl groups are expected in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

The carbonyl (C=O) stretching vibration of the methyl carboxylate group is a prominent feature in the IR spectrum, typically appearing in the range of 1750-1735 cm⁻¹. The C-N stretching vibrations within the imidazole ring are generally observed between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net The presence of the 2-methyl group on the imidazole ring will also give rise to characteristic C-H bending vibrations.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the non-polar C=C and C-N bonds of the imidazole ring often produce strong Raman signals. The symmetric ring breathing modes of the imidazole ring are particularly characteristic and are often observed as intense bands in the Raman spectrum. rsc.org The C-H bending and ring stretching modes in imidazole derivatives are also readily identifiable. researchgate.net

A representative table of expected vibrational frequencies for this compound is provided below, based on data from related imidazole compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2950 - 2850 | 2950 - 2850 |

| C=O (Ester) | Stretching | 1750 - 1735 | 1750 - 1735 |

| C=N (Imidazole) | Stretching | ~1600 | ~1600 |

| C=C (Imidazole) | Stretching | ~1500 | ~1500 |

| C-N (Imidazole) | Stretching | 1300 - 1000 | 1300 - 1000 |

| Imidazole Ring | Ring Breathing | Weak | Strong, characteristic bands |

X-ray Crystallography for Precise Solid-State Molecular Conformation and Supramolecular Aggregation

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystal, revealing precise details of molecular conformation and the nature of intermolecular interactions that govern the formation of the crystal lattice. While a specific crystal structure for this compound is not available in the public domain, analysis of closely related structures, such as Ethyl 1-methylimidazole-2-carboxylate, allows for a detailed and predictive discussion of its solid-state characteristics. researchgate.net

The conformation of the imidazole-carboxylate moiety is largely defined by the torsion angles between the imidazole ring and the carboxylate group. In related structures, the imidazole ring itself is nearly planar, as expected for an aromatic system. The key torsion angle is that which describes the rotation around the N1-C(carboxylate) bond. This rotation determines the orientation of the carboxylate group relative to the imidazole ring.

Based on the structure of Ethyl 1-methylimidazole-2-carboxylate, it is anticipated that the carboxyethyl group is nearly coplanar with the imidazole ring, with a small torsion angle. researchgate.net This planarity can be attributed to the delocalization of pi-electrons between the imidazole ring and the carbonyl group of the ester. The carbonyl unit of the carboxyethyl group in the ethyl analogue is oriented anti to the N-methyl group of the imidazole. researchgate.net A similar anti-orientation would be expected for the methyl ester.

The bond lengths and angles within the imidazole ring are expected to be consistent with those of other 1,2-disubstituted imidazoles. The introduction of the methyl group at the 2-position may induce minor steric strain, leading to slight distortions from ideal geometry.

| Parameter | Expected Value/Range |

| Imidazole Ring | Nearly Planar |

| Torsion Angle (Ring - Carboxylate) | Small, indicating near co-planarity |

| Orientation of Carbonyl | Anti to the N-methyl group |

The supramolecular assembly of imidazole-containing molecules in the solid state is often dictated by a combination of weak intermolecular forces, including hydrogen bonds, C–H···π interactions, and π–π stacking. rsc.orgmdpi.com For this compound, which lacks traditional hydrogen bond donors, these weaker interactions are paramount in directing the crystal packing.

C–H···π Interactions: Another important interaction is the C–H···π interaction, where a C-H bond (from a methyl group or the imidazole ring) acts as a weak hydrogen bond donor to the π-system of an adjacent imidazole ring. These interactions, though weak individually, can collectively play a crucial role in the three-dimensional architecture of the crystal. rsc.org

The crystal packing of related imidazole derivatives often reveals the formation of chains or layers through these non-covalent interactions. nih.gov It is plausible that this compound would adopt a similar packing motif, with molecules linked into extended networks via a combination of π–π stacking and C–H···π interactions.

| Interaction Type | Description | Expected Role in Crystal Packing |

| π–π Stacking | Interaction between the π-systems of adjacent imidazole rings. | A primary driving force for molecular aggregation, likely leading to stacked arrangements. |

| C–H···π Interactions | A weak hydrogen bond between a C-H group and the π-face of an imidazole ring. | Contributes to the overall stability and directionality of the crystal packing, linking stacked motifs. |

Computational Chemistry and Theoretical Investigations of Methyl 2 Methyl 1h Imidazole 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic makeup of molecules. For Methyl 2-methyl-1H-imidazole-1-carboxylate, these calculations elucidate the distribution of electrons and predict the molecule's stability and reactive sites.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine these energy values. irjweb.comnih.gov The HOMO-LUMO gap can be used to prove bioactivity from intermolecular charge transfer. irjweb.com

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO would likely be centered on the carboxylate group and the N1-C(O)-O backbone, which acts as an electron-accepting region. This spatial separation of frontier orbitals is a common feature in such systems and is crucial for understanding charge transfer processes. rsc.org

Table 1: Representative HOMO-LUMO Energy Gaps for Related Imidazole Compounds Calculated via DFT Note: These values are for structurally related compounds and serve as an estimation for the properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Methylene (B1212753) Blue | -4.84 | -2.92 | 1.92 | growingscience.com |

| Methyl Red | -5.55 | -2.49 | 3.06 | growingscience.com |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods are used to achieve high accuracy in calculating molecular properties. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide "chemical accuracy" (errors <1 kcal/mol) for relative energies. acs.org

For this compound, ab initio calculations would be invaluable for:

Determining Accurate Conformational Energies: Calculating the precise energy differences between various rotational isomers (conformers) of the molecule.

Calculating Reaction and Activation Energies: Providing benchmark values for the energy changes that occur during chemical reactions, including the energy barriers of transition states. acs.org

Predicting Thermochemical Properties: Computing properties such as atomization energies and bond dissociation energies with high fidelity. acs.org

These high-level calculations serve as a gold standard to validate results from more computationally efficient methods like DFT.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the N1-C(O) and O-CH3 bonds of the carboxylate group, gives rise to different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and map the potential energy surface that governs their interconversion.

Theoretical calculations can predict the relative energies of these conformers. For the related compound, Ethyl 1-methylimidazole-2-carboxylate, crystallographic data shows the molecule to be nearly planar, with the carboxyethyl group twisted only slightly relative to the imidazole ring. researchgate.net A similar planarity would be expected for the methyl ester. The orientation of the carbonyl group relative to the N-methyl group (either syn or anti) is a key conformational feature. researchgate.net

By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy landscape can be constructed. This map reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for exploring the step-by-step pathways of chemical reactions. For this compound, in silico modeling can be used to investigate its reactivity. A related compound, Methyl 1H-imidazole-1-carboxylate (MImC), is known as a reagent for the chemoselective esterification of carboxylic acids. enamine.net

A plausible reaction mechanism for this compound would involve nucleophilic attack at the carbonyl carbon of the ester group. Theoretical modeling of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Locating the high-energy transition state structure that connects reactants and products. This is a first-order saddle point on the potential energy surface.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which corresponds to the activation barrier of the reaction.

These calculations can clarify the feasibility of a proposed mechanism and predict reaction kinetics, providing insights that complement experimental studies.

Prediction of Spectroscopic Signatures from Theoretical Models

Quantum chemical calculations can predict various spectroscopic properties, which is a vital tool for structure verification. By comparing calculated spectra with experimental data, one can confirm the identity and structure of a synthesized compound. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. epstem.net For a series of benzimidazole (B57391) derivatives, a good correlation between experimental and computed values (at the M06 level of theory) has been reported. nih.gov

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to the peaks in an experimental IR spectrum. nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental results. epstem.net

Table 2: Illustrative Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data for Imidazole Derivatives This table illustrates the typical correlation achieved between experimental and calculated values for related molecular systems.

| Spectroscopic Data | Experimental Value | Calculated Value | Method | Reference |

| 13C NMR (C=O) | 165.5–167.1 ppm | 170.14–171.48 ppm | M06 | nih.gov |

| 1H NMR (-CH3) | 3.67–3.84 ppm | 3.12–3.21 ppm | M06 | nih.gov |

| IR (Azomethine C=N) | 1595 cm-1 | 1668 cm-1 | B3LYP/6-31G+(d,p) | nih.gov |

| IR (C=O stretch) | 1708 cm-1 | --- | --- | nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations investigate the dynamic behavior of a molecule over time, explicitly including its environment. acs.org MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. acs.org

An MD simulation of this compound would involve:

Placing the molecule in a simulation box filled with solvent molecules (e.g., water).

Assigning initial velocities to all atoms.

Solving Newton's equations of motion iteratively for a set period (from nanoseconds to microseconds).

The resulting trajectory provides a wealth of information about the molecule's dynamic properties, including conformational flexibility, rotational and translational motion, and specific interactions (like hydrogen bonding) with surrounding solvent molecules. ajchem-a.com This allows for the study of how the solvent influences the molecule's structure and behavior, offering a more realistic picture than static, gas-phase calculations. emory.edu

Comparative Analysis of Theoretical and Experimental Structural Data

A comprehensive search of scientific literature and chemical databases was conducted to locate studies that provide a comparative analysis of theoretical and experimental structural data for this compound. This investigation aimed to find published research that details both the computationally predicted molecular geometry (e.g., through Density Functional Theory, DFT) and the experimentally determined structure (e.g., via single-crystal X-ray diffraction) for this specific compound.

Despite a thorough search, no publications containing a direct comparison of theoretical and experimental bond lengths, bond angles, or dihedral angles for this compound were identified. While the methodology of comparing computational and X-ray diffraction data is a common practice in chemical research to validate theoretical models and understand solid-state effects, such a study for the title compound does not appear to be available in the public domain.

Research on related imidazole derivatives often includes this type of analysis. For instance, studies on various substituted imidazole, benzimidazole, and co-crystal structures frequently present tables comparing DFT-calculated parameters with those obtained from X-ray crystallography. nih.govresearchgate.netresearchgate.netrsc.orgnih.govrsc.org These comparisons are crucial for understanding the accuracy of computational methods and the influence of the crystalline environment on molecular conformation.

However, due to the absence of specific published data for this compound, a data table and a detailed comparative analysis for this compound cannot be provided at this time.

Applications in Advanced Organic Synthesis and Methodology Development

Methyl 2-methyl-1H-imidazole-1-carboxylate as a Synthon for Complex Organic Molecules

The carbamate-activated imidazole (B134444) ring serves as a valuable building block, or synthon, in the assembly of more complex molecular frameworks. Its ability to be incorporated into diverse structures highlights its utility in modern synthetic strategies.

The imidazole nucleus is a key component in many biologically active compounds, and the design of novel therapeutics often involves its incorporation into established scaffolds like steroids. researchgate.net The synthesis of steroidal imidazole-1-carboxylic acid esters has been explored to develop compounds with potential hormonal activities. nih.gov For instance, the attachment of an imidazole-1-carboxylate moiety to a steroidal framework can modulate the biological profile of the parent steroid, leading to the development of new potential therapeutic agents. nih.gov Research in this area has led to the creation of imidazole and triazole-based carbamates designed as novel aromatase inhibitors for applications in breast cancer treatment. nih.gov The combination of the imidazole carbamate (B1207046) with a steroidal structure represents a hybrid approach to drug design, aiming to leverage the properties of both components to achieve enhanced biological activity and target specificity. researchgate.netnih.gov

The reactivity of imidazole-1-carboxylates makes them excellent starting materials for the construction of more elaborate heterocyclic systems. The 1,5-disubstituted imidazole-4-carboxylate ester, for example, is a ubiquitous structural motif found in many biologically active compounds. nih.gov Efficient synthetic methods have been developed for their synthesis, often using α-isocyanoacetates as key building blocks for constructing various nitrogen-containing heterocycles. nih.gov

One notable strategy involves the cascade reaction of thioglycolurils with α-bromoketones, which leads to the formation of complex imidazo[4,5‐d]thiazolo[4,3‐b]oxazole systems in a one-pot process. researchgate.net This method demonstrates the ability of the imidazole core to participate in sequential reactions, rapidly building molecular complexity. researchgate.net Furthermore, imidazole derivatives serve as precursors for N-substituted 1H-indole-2-carboxamides, effectively linking the imidazole and indole (B1671886) heterocyclic systems to generate novel molecular architectures. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Imidazole-based Synthons

| Starting Material/Synthon | Reaction Type | Resulting Heterocyclic Architecture | Reference |

| Ethyl isocyanoacetate & Imidoyl chlorides | Cycloaddition | 1,5-Diaryl-1H-imidazole-4-carboxylate | nih.gov |

| Thioglycolurils & α-Bromoketones | Cascade Reaction | Imidazo[4,5‐d]thiazolo[4,3‐b]oxazole | researchgate.net |

| 5-(Benzyloxy)-1H-indole-2-carboxylic acid & 3-(1H-imidazol-1-yl)propan-1-amine | Amide Coupling | N-Substituted 1H-Indole-2-carboxamide | nih.gov |

Strategies for Late-Stage Functionalization Utilizing the Imidazole Carbamate Group

Late-stage functionalization—the introduction of new functional groups into a complex molecule at a late step in the synthesis—is a critical strategy in drug discovery and development. The imidazole carbamate group, as found in this compound, is particularly well-suited for this purpose.

Methyl imidazole carbamate (MImC) is recognized as a valuable tool for the chemoselective esterification of carboxylic acids with minimal impact on other sensitive functional groups. enamine.net This makes it ideal for modifying complex molecules in the final stages of a synthetic sequence. enamine.net Beyond esterification, the imidazole scaffold itself can be modified. Palladium-catalyzed regioselective C-H bond arylation has been demonstrated as a powerful method for the late-stage diversification of imidazole-based pharmaceuticals, allowing for the direct attachment of aryl groups to the imidazole core. amanote.com These directed metalation strategies enable the functionalization of all positions of the imidazole ring, providing a flexible and straightforward method for creating diverse analogs from a common intermediate. semanticscholar.org

Development of New Synthetic Reagents and Methodologies Based on Imidazole-1-carboxylates

The unique reactivity of imidazole-1-carboxylates has led to their development as named reagents and key components in new synthetic methodologies. Methyl 1H-imidazole-1-carboxylate and its ethyl analog are known as the "Sarpong reagent" and "Heller-Sarpong Reagent," respectively. enamine.netsigmaaldrich.com These reagents are prized for their ability to facilitate the chemoselective esterification and amidation of carboxylic acids under mild conditions, offering a safer alternative to traditional reagents like diazomethane. enamine.net

The utility of these compounds extends to the formation of other functional groups. Research has shown that carbonyl imidazole intermediates can undergo highly selective reactions with primary amines to form amides and carbamates, even in the presence of secondary amines. nih.gov A significant methodological advancement involves the use of imidazolium (B1220033) carboxylates as versatile transfer agents for N-Heterocyclic Carbenes (NHCs). acs.org This method avoids the use of strong bases typically required for NHC generation, broadening the applicability of these important catalysts in organic synthesis. acs.org

Table 2: Methodologies and Reagents Based on Imidazole-1-carboxylates

| Reagent/Intermediate | Application | Key Advantage | Reference |

| Methyl imidazole carbamate (Sarpong Reagent) | Chemoselective esterification of carboxylic acids | High selectivity, safety, minimal impact on other functional groups | enamine.net |

| Carbonyl imidazole intermediates | Selective synthesis of amides and carbamates | High selectivity for primary amines | nih.gov |

| Imidazolium-2-carboxylates | N-Heterocyclic Carbene (NHC) transfer agents | Avoids strong bases, mild reaction conditions | acs.org |

| Ethyl 1H-imidazole-1-carboxylate (Heller-Sarpong Reagent) | Chemoselective acylations | Versatile acylating agent | enamine.netsigmaaldrich.com |

Application in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving sequential intramolecular transformations, are highly valued for their efficiency and atom economy. Imidazole derivatives, including those derived from this compound, are frequently employed in these advanced synthetic strategies.

Various protocols for the one-pot synthesis of substituted imidazoles have been developed, including four-component reactions that combine a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) to generate 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, three-component reactions catalyzed by copper can be used to construct 1,4-diaryl-1H-imidazoles. organic-chemistry.org These MCRs provide rapid access to complex imidazole libraries. semanticscholar.orgbiomedpharmajournal.org

The imidazole scaffold is also adept at facilitating cascade reactions. As previously mentioned, the reaction of thioglycolurils with α-bromoketones initiates a cascade process involving S-alkylation, nucleophilic addition, and ring-opening/closing steps to diastereoselectively afford complex fused heterocyclic systems. researchgate.net Such reactions underscore the strategic value of the imidazole core in orchestrating complex transformations within a single synthetic operation.

Future Research Directions and Unexplored Academic Avenues

Design and Synthesis of Novel Derivatives with Tunable Reactivity

N-acylimidazoles are recognized as effective acyl transfer agents, exhibiting reactivity that is significantly higher than typical amides but more moderate and selective than acyl chlorides. nih.govkyoto-u.ac.jpnih.gov This tunable reactivity is a key area for future exploration. The electrophilicity of the carbonyl carbon in Methyl 2-methyl-1H-imidazole-1-carboxylate can be systematically modulated by introducing various substituents to the imidazole (B134444) ring or by altering the ester portion of the carbamate (B1207046).

Future research could focus on synthesizing a library of derivatives to establish clear structure-reactivity relationships. For instance, adding electron-withdrawing groups (e.g., nitro, cyano) at the 4- or 5-positions of the imidazole ring is expected to increase the leaving group ability of the 2-methylimidazolide moiety, thereby enhancing the compound's reactivity as an acylating agent. Conversely, electron-donating groups (e.g., alkyl, alkoxy) would likely decrease its reactivity, making it a milder and more selective reagent. kyoto-u.ac.jp The steric hindrance introduced by the existing 2-methyl group already influences its reactivity profile compared to its unsubstituted counterpart, an effect that could be further studied and exploited.

Beyond the imidazole ring, modifications to the carboxylate group itself present another axis for tuning. Replacing the methyl group with larger alkyl, fluorinated alkyl, or aryl groups could influence not only reactivity but also physical properties like solubility and stability.

Table 1: Proposed Derivatives and Their Potential Impact on Reactivity

| Position of Substitution | Substituent Type | Proposed Substituent | Expected Effect on Reactivity | Research Rationale |

| C4 / C5 of Imidazole | Electron-Withdrawing | -NO₂, -CN, -CF₃ | Increase | Enhances leaving group ability for more efficient acyl transfer. |

| C4 / C5 of Imidazole | Electron-Donating | -CH₃, -OCH₃ | Decrease | Creates milder, more selective acylating agents. |

| Ester Group (R in -COOR) | Bulky Alkyl | -C(CH₃)₃ (tert-Butyl) | Decrease (Steric) | Modulates steric access to the carbonyl group. |

| Ester Group (R in -COOR) | Fluoroalkyl | -CH₂CF₃ | Increase (Inductive) | Enhances electrophilicity of the carbonyl carbon. |

These systematically designed derivatives could serve as valuable reagents in organic synthesis, particularly for the acylation of sensitive substrates where traditional reagents are too harsh. uminho.pt

Investigation of this compound in Catalytic Systems

While imidazole-containing compounds are ubiquitous in catalysis, often as N-heterocyclic carbene (NHC) precursors or as ligands for transition metals, the catalytic applications of N-alkoxycarbonylimidazoles like this compound are largely uncharted. rsc.orgnih.gov

One promising research direction is its use as a precursor for 2-methyl-substituted NHC ligands. The N-carboxylate group can be envisioned as a protecting group that is removed in situ to generate the free carbene for coordination to a metal center. This approach could offer advantages in catalyst synthesis and stability.

Furthermore, the compound itself could act as a novel ligand in transition metal catalysis. The N-acylimidazole unit possesses multiple coordination sites: the N3 nitrogen, the carbonyl oxygen, and potentially the π-system of the ring. This structure could allow it to function as a hemilabile ligand, where the carbonyl group can reversibly coordinate to a metal center, influencing the catalytic cycle. This behavior could be valuable in reactions requiring fine-tuning of the metal's electronic and steric environment. The 2-methyl group provides a specific steric profile that could induce selectivity in catalytic transformations.

Table 2: Examples of Imidazole Derivatives in Catalysis and Potential Parallels

| Imidazole Compound/Class | Catalytic Application | Potential Application for this compound |

| 1,3-Dialkylimidazolium salts | Precursors to NHC ligands for cross-coupling, metathesis. organic-chemistry.org | Precursor to a 2-methyl-NHC ligand via removal of the methoxycarbonyl group. |

| 2,4,5-Triphenylimidazole (Lophine) | Used in photo-oxidation and chemiluminescence studies. rsc.org | The core could be a scaffold for new photosensitizers or photo-redox catalysts. |

| Imidazole-based MOFs | Gas storage, separation, and heterogeneous catalysis. | Building block for novel Metal-Organic Frameworks (MOFs) with tailored pore environments. |

| Pyridine-imidazole ligands | Used in oxidation and polymerization catalysis. | Direct use as a bidentate or hemilabile ligand in transition metal catalysis. |

Exploration of Photochemical and Electrochemical Transformations

The photochemical and electrochemical behavior of this compound remains a completely unexplored field, offering a rich area for fundamental research.

Photochemical Avenues: The imidazole ring is known to participate in various photochemical reactions. Theoretical studies on substituted imidazoles suggest that photoisomerization can occur upon excitation. nih.gov It would be valuable to investigate if this compound undergoes similar rearrangements, potentially leading to novel isomers with different properties. Another avenue is the exploration of [2+2] photocycloaddition reactions between the imidazole double bond and alkenes, a transformation known for other heterocyclic systems. rsc.org Furthermore, some imidazole derivatives act as photosensitizers or participate in photo-oxidation reactions. rsc.orgnih.gov Investigating whether the title compound can generate reactive oxygen species upon irradiation or undergo photo-oxidation could lead to applications in photodynamic therapy or materials science. researchgate.net

Electrochemical Avenues: The electrochemical properties are also unknown. Cyclic voltammetry could be used to determine the oxidation and reduction potentials. Potential transformations include the electrochemical oxidation of the electron-rich imidazole ring or the reduction of the carbonyl group. acs.org The electrochemical reduction of imidazolium (B1220033) salts to form NHCs is a known process, suggesting that the reduction of this compound could potentially trigger the loss of the carbamate group and lead to interesting reactive intermediates. researchgate.net The development of electrochemical synthetic methods, such as anodic C-H functionalization or reductive coupling, would represent a sustainable and reagent-free approach to new derivatives. nih.govrsc.org

Development of Chemoenzymatic Synthetic Routes

Modern synthetic chemistry increasingly emphasizes sustainable and "green" methodologies. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, is a prime area for future development concerning this compound. researchgate.netnih.gov

Currently, the synthesis of N-acylimidazoles often involves reagents like phosgene (B1210022) derivatives or chloroformates, which present safety and environmental hazards. A future research goal would be to develop a biocatalytic route for its synthesis. Enzymes such as lipases or acylases could be screened for their ability to catalyze the N-acylation of 2-methylimidazole (B133640). rsc.orgnih.gov The acyl donor could be a simple, non-toxic molecule like dimethyl carbonate. This enzymatic approach would likely proceed under mild, physiological conditions (neutral pH, aqueous or benign organic solvents), reducing waste and improving the safety profile of the synthesis. rsc.orgacs.org

Furthermore, enzymes could be used to create chiral derivatives. If a prochiral substrate is used or if a chiral center is introduced, enzymes could perform highly enantioselective transformations that are difficult to achieve with traditional chemical methods. For example, an enzyme could selectively acylate one nitrogen in a diamine substrate using this compound as the acyl donor, a process that would be valuable in pharmaceutical synthesis. organic-chemistry.org

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation provides a powerful paradigm for accelerating chemical discovery. nih.gov This integrated approach is highly applicable to exploring the future potential of this compound.